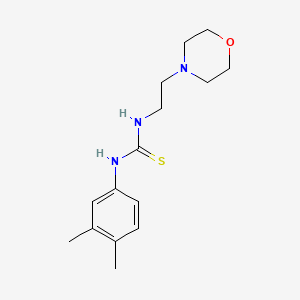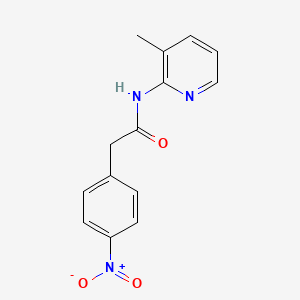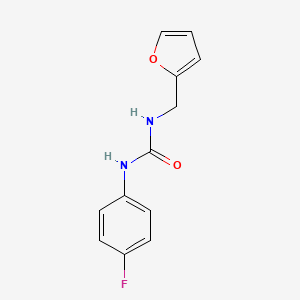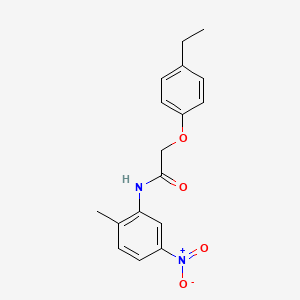
N-(3,4-DIMETHYLPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a thiourea derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. Thiourea compounds are known for their diverse biological activities and are often studied for their potential use in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 3,4-dimethylaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, thiourea derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry
Industrially, thiourea compounds are used in the production of polymers, resins, and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The morpholine ring and thiourea group are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Known for its use in genetic studies and as a reagent in organic synthesis.
N,N’-Dimethylthiourea: Studied for its antioxidant properties and potential therapeutic applications.
N-(2-Morpholinoethyl)thiourea: Similar in structure but lacks the dimethylphenyl group, which may affect its activity and properties.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the presence of both the dimethylphenyl and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-3-4-14(11-13(12)2)17-15(20)16-5-6-18-7-9-19-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAKLRDCQMDZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)

![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)
![6-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)


![1-(FURAN-2-CARBONYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B5866168.png)
methanone](/img/structure/B5866178.png)
![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
